1,4-Phenylenediacrylic acid

概要

説明

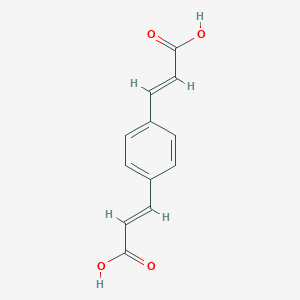

1,4-Phenylenediacrylic acid is an organic compound with the molecular formula C12H10O4. It is characterized by the presence of two acrylic acid groups attached to a benzene ring at the 1 and 4 positions. This compound is known for its applications in various fields, including material science and organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

1,4-Phenylenediacrylic acid can be synthesized through several methods. One common approach involves the reaction of terephthalaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or water

Temperature: Reflux conditions

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

Catalytic processes: Using catalysts to enhance reaction rates and yields

Continuous flow reactors: To maintain consistent reaction conditions and improve product purity

化学反応の分析

1,4-Phenylenediacrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the acrylic acid groups can yield the corresponding alcohols or alkanes, typically using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

科学的研究の応用

Scientific Research Applications

Building Block for Complex Molecules:

PDCA serves as an essential intermediate in synthesizing pharmaceuticals and agrochemicals. Its acrylic groups facilitate various reactions that lead to more complex structures.

Example Reactions:

- Oxidation: Converts PDCA to terephthalic acid using potassium permanganate.

- Reduction: Yields 1,4-phenylenediol via lithium aluminum hydride.

| Reaction Type | Conditions | Product |

|---|---|---|

| Oxidation | KMnO4 | Terephthalic Acid |

| Reduction | LiAlH4 | 1,4-Phenylenediol |

Case Study:

Research demonstrated that PDCA could be effectively used in double decarboxylative coupling reactions, yielding monoacylated products with high selectivity. This method showcased PDCA's potential in synthesizing complex aromatic compounds efficiently .

Biological Applications

Biochemical Probes:

PDCA has been investigated for its interactions with biological systems. Its structure allows it to participate in hydrogen bonding and other interactions that are crucial for drug design.

Antimicrobial Activity:

Studies indicate that PDCA exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent. However, specific efficacy against resistant strains remains under investigation .

Interaction with Receptors:

Functional assays have shown that PDCA does not activate certain mammalian odorant receptors, indicating limitations in specific therapeutic areas but opening avenues for exploring other biological pathways .

作用機序

The mechanism of action of 1,4-Phenylenediacrylic acid involves its ability to participate in various chemical reactions due to the presence of reactive acrylic acid groups. These groups can undergo polymerization, addition, and substitution reactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

類似化合物との比較

1,4-Phenylenediacrylic acid can be compared with other similar compounds, such as:

1,3-Phenylenediacrylic acid: Differing in the position of the acrylic acid groups, which can lead to variations in reactivity and applications.

1,4-Phenylenediacetic acid: Featuring methylene groups instead of vinyl groups, resulting in different chemical properties and uses.

4,4’-Stilbenedicarboxylic acid: Containing a stilbene backbone, which imparts unique photophysical properties.

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields.

生物活性

1,4-Phenylenediacrylic acid (C12H10O4), also known as 3,3'-(1,4-phenylene)bis-2-propenoic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial properties, cytotoxic effects, and potential applications in drug design, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its symmetrical structure featuring two acrylic acid moieties linked by a phenylene group. Its molecular weight is approximately 218.21 g/mol, and it exhibits properties typical of carboxylic acids, including the ability to donate protons in basic environments .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In a comparative study, it was found to possess significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. The compound's mechanism of action involves the inhibition of bacterial growth through interference with essential cellular processes .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Methicillin-resistant S. aureus | 32 µg/mL | |

| Enterococcus faecalis | 64 µg/mL | |

| E. coli | 128 µg/mL |

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cells. A study reported that it significantly inhibited the growth of T-leukemic cells while sparing normal lymphocytes from toxicity. This selective cytotoxicity suggests potential applications in cancer therapy .

Case Study: Cytotoxicity on T-Leukemic Cells

- Objective : To evaluate the cytotoxic effects of this compound on T-leukemic cells.

- Method : Cell viability assays were conducted using varying concentrations of the compound.

- Results : The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µg/mL.

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical metabolic pathways. It has been shown to inhibit peptide bond formation in bacterial ribosomes, thereby disrupting protein synthesis . Additionally, computational modeling suggests that the compound binds effectively within the active sites of certain enzymes involved in bacterial metabolism .

Summary of Findings

The biological activity of this compound highlights its potential as a therapeutic agent. Its dual action as an antimicrobial and cytotoxic agent against cancer cells positions it as a promising candidate for further development in pharmacology.

Future Directions

Further research is warranted to explore:

- The full spectrum of biological activities across different cell lines.

- The development of derivatives with enhanced potency and reduced toxicity.

- Clinical trials to assess safety and efficacy in humans.

特性

IUPAC Name |

(E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c13-11(14)7-5-9-1-2-10(4-3-9)6-8-12(15)16/h1-8H,(H,13,14)(H,15,16)/b7-5+,8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFXQFIGKBLKMC-KQQUZDAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Record name | 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3'-(1,4-phenylene)bis-2-propenoic acid appears as yellow powder or solid. (NTP, 1992) | |

| Record name | 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

16323-43-6, 23713-85-1 | |

| Record name | 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Phenylenediacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023713851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Benzenediacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3,3'-(1,4-phenylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-(p-phenylene)diacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-PHENYLENEDIACRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F7E4O8Q8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

greater than 572 °F (NTP, 1992) | |

| Record name | 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。